molecular formula C8H7NO4S B6256890 3-[(carboxymethyl)sulfanyl]pyridine-2-carboxylic acid CAS No. 856836-53-8

3-[(carboxymethyl)sulfanyl]pyridine-2-carboxylic acid

Cat. No. B6256890
CAS RN: 856836-53-8
M. Wt: 213.2
InChI Key:
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Description

3-[(Carboxymethyl)sulfanyl]pyridine-2-carboxylic acid (CMSPC) is an organic compound with a wide range of applications in various fields of science. It is a carboxylic acid with a sulfanyl group attached to a pyridine ring. CMSPC is widely used in organic synthesis, pharmaceuticals, and biochemistry. It is an important reagent in the synthesis of biologically active compounds and is used in the preparation of a variety of compounds, such as drugs, polymers, and dyes. CMSPC has been extensively studied due to its unique properties, which make it a valuable tool in the laboratory.

Scientific Research Applications

3-[(carboxymethyl)sulfanyl]pyridine-2-carboxylic acid has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of biologically active compounds, such as antibiotics, hormones, and drugs. It has also been used in the synthesis of polymers and dyes. 3-[(carboxymethyl)sulfanyl]pyridine-2-carboxylic acid is also used as a catalyst in organic reactions, such as the Heck reaction, and as a reagent in the synthesis of heterocyclic compounds. In addition, 3-[(carboxymethyl)sulfanyl]pyridine-2-carboxylic acid has been used in the study of enzyme kinetics and in the design of inhibitors of enzyme activity.

Mechanism of Action

The mechanism of action of 3-[(carboxymethyl)sulfanyl]pyridine-2-carboxylic acid is not well understood. However, it is believed to act as a proton donor in the reaction of carboxylic acids with pyridine derivatives. It may also act as a catalyst in the formation of sulfanyl thioamides. Finally, 3-[(carboxymethyl)sulfanyl]pyridine-2-carboxylic acid may act as a nucleophile in the formation of heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(carboxymethyl)sulfanyl]pyridine-2-carboxylic acid are not well understood. However, it has been shown to be nontoxic and non-irritating in laboratory studies. In addition, 3-[(carboxymethyl)sulfanyl]pyridine-2-carboxylic acid has been shown to have antifungal and antibacterial properties. It has also been shown to have antiviral activity, although the mechanism of action is not known.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(carboxymethyl)sulfanyl]pyridine-2-carboxylic acid in laboratory experiments include its low cost, its availability in a variety of forms, and its stability in air. It is also easy to handle and store. The main limitation of using 3-[(carboxymethyl)sulfanyl]pyridine-2-carboxylic acid in laboratory experiments is its low solubility in water, which can make it difficult to use in reactions that require aqueous solutions.

Future Directions

The future directions for the use of 3-[(carboxymethyl)sulfanyl]pyridine-2-carboxylic acid in scientific research are numerous. It could be used in the development of new drugs and other biologically active compounds. It could also be used in the synthesis of polymers and dyes. In addition, 3-[(carboxymethyl)sulfanyl]pyridine-2-carboxylic acid could be used in the study of enzyme kinetics and in the design of inhibitors of enzyme activity. Finally, 3-[(carboxymethyl)sulfanyl]pyridine-2-carboxylic acid could be used in the development of new catalysts for organic reactions.

Synthesis Methods

The synthesis of 3-[(carboxymethyl)sulfanyl]pyridine-2-carboxylic acid involves several steps. The first step is the formation of the sulfanyl group by reaction of an aryl halide with thiourea in the presence of a base. This reaction produces a sulfanyl thioamide, which is then converted to a dithiocarboxylic acid by reaction with a carboxylic acid. The dithiocarboxylic acid is then converted to 3-[(carboxymethyl)sulfanyl]pyridine-2-carboxylic acid by reaction with a pyridine derivative. This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the pyridine ring.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(carboxymethyl)sulfanyl]pyridine-2-carboxylic acid involves the introduction of a carboxymethylthio group onto the pyridine ring, followed by carboxylation of the resulting intermediate.", "Starting Materials": [ "2-chloropyridine", "sodium thiomethoxide", "chloroacetic acid", "sodium hydroxide", "carbon dioxide", "water", "ethanol" ], "Reaction": [ "2-chloropyridine is treated with sodium thiomethoxide in ethanol to form 2-(methylthio)pyridine.", "2-(methylthio)pyridine is then reacted with chloroacetic acid in the presence of sodium hydroxide to form 3-[(carboxymethyl)sulfanyl]pyridine.", "The resulting intermediate is then carboxylated using carbon dioxide in water to form 3-[(carboxymethyl)sulfanyl]pyridine-2-carboxylic acid." ] }

CAS RN

856836-53-8

Product Name

3-[(carboxymethyl)sulfanyl]pyridine-2-carboxylic acid

Molecular Formula

C8H7NO4S

Molecular Weight

213.2

Purity

95

Origin of Product

United States

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